SCH900353 -

SCH900353

Catalog Number: EVT-255997
CAS Number:
Molecular Formula: C14H16N2O4
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SCH900353, also known as MK-8353, is an anticancer drug candidate currently being developed by Schering-Plough.
Overview

SCH900353, now known as MK-8353, is a novel compound developed as an orally bioavailable inhibitor of the extracellular signal-regulated kinase 1 and 2 (ERK1/2) signaling pathway. This compound is classified as a dual mechanism ERK inhibitor, specifically targeting activated forms of ERK1 and ERK2. The development of SCH900353 was driven by the need for effective treatments for various cancers, particularly those with BRAF or RAS mutations.

Source and Classification

SCH900353 was initially synthesized as part of a research initiative to explore the potential of ERK inhibitors in cancer therapy. It belongs to the class of small-molecule inhibitors that selectively inhibit the activity of ERK1 and ERK2, which are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is known to regulate numerous cellular processes, including proliferation, differentiation, and survival, making it a significant target in oncology.

Synthesis Analysis

Methods and Technical Details

The synthesis of SCH900353 involved several key steps to ensure its bioavailability and potency. The compound was designed to exhibit improved pharmacokinetic properties compared to its predecessor, SCH772984. The synthesis process included:

  1. Chemical Reactions: Utilizing various organic synthesis techniques to construct the molecular framework of SCH900353.
  2. Purification: Employing chromatographic methods to purify the final product and remove any impurities.
  3. Characterization: Confirming the structure and purity through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

The compound's synthesis was optimized to enhance its stability and absorption when administered orally, which is crucial for patient compliance in clinical settings.

Molecular Structure Analysis

Structure and Data

The molecular structure of SCH900353 features a complex arrangement that enables its selective binding to ERK1 and ERK2. Key structural elements include:

  • Core Structure: The backbone consists of a pyrimidine ring fused with various substituents that enhance its binding affinity.
  • Functional Groups: Specific functional groups are strategically placed to interact with the active sites of the target kinases.

The compound has been characterized with detailed data on its molecular weight, which is approximately 450 g/mol, and its chemical formula is C22H25ClF3N5O2.

Chemical Reactions Analysis

Reactions and Technical Details

SCH900353 undergoes specific chemical reactions that facilitate its interaction with ERK proteins:

  1. Binding Mechanism: The inhibitor binds to the ATP-binding site of ERK1/2, preventing phosphorylation events that activate these kinases.
  2. Pharmacodynamics: Upon binding, SCH900353 effectively reduces the levels of phosphorylated ERK1 and ERK2 in cellular models, demonstrating its mechanism of action in inhibiting downstream signaling pathways associated with tumor growth.

The detailed kinetics of these reactions have been studied extensively to determine the inhibitor's efficacy across various concentrations.

Mechanism of Action

Process and Data

The mechanism by which SCH900353 exerts its therapeutic effects involves several critical processes:

  1. Inhibition of Kinase Activity: By binding to the active site of ERK1/2, SCH900353 inhibits their phosphorylation by upstream kinases such as MEK1/2.
  2. Downstream Effects: This inhibition leads to decreased activation of downstream targets involved in cell proliferation and survival pathways, ultimately resulting in reduced tumor cell growth.

In preclinical studies, SCH900353 demonstrated significant antitumor activity against cell lines harboring BRAF V600 mutations and RAS mutations, highlighting its potential as a targeted cancer therapy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SCH900353 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, which can affect formulation strategies.
  • Stability: The compound shows good stability under physiological conditions, making it suitable for oral administration.
  • Melting Point: The melting point has been determined through differential scanning calorimetry (DSC), indicating appropriate thermal stability for storage.

These properties are essential for developing effective drug formulations that ensure optimal delivery and efficacy in patients.

Applications

Scientific Uses

SCH900353 has been primarily investigated for its applications in oncology:

  • Cancer Treatment: Its selective inhibition of ERK1/2 makes it a promising candidate for treating various cancers, particularly those resistant to conventional therapies.
  • Research Tool: Beyond therapeutic applications, SCH900353 serves as a valuable tool in research settings to study the role of ERK signaling in cancer biology.

Clinical trials have been initiated to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors, particularly those with specific genetic mutations affecting the RAS-ERK pathway.

Introduction to ERK1/2 Signaling and SCH900353

The Role of ERK1/2 in Oncogenic MAPK Pathway Dysregulation

The extracellular signal-regulated kinases 1 and 2 (ERK1/2), encoded by the MAPK3 and MAPK1 genes, serve as the terminal effectors within the evolutionarily conserved RAS-RAF-MEK-ERK (MAPK) signaling cascade. This pathway functions as a central cellular signaling hub, integrating extracellular stimuli to regulate fundamental processes including proliferation, differentiation, survival, and apoptosis [4] [9]. Under physiological conditions, MAPK pathway activity is transient and tightly controlled through negative feedback mechanisms involving dual-specificity phosphatases (DUSPs), scaffold proteins, and cross-talk with other pathways [4] [6]. However, oncogenic mutations in upstream components—particularly RAS (≈30% of all cancers) and BRAF (≈8% of all cancers)—result in constitutive ERK1/2 activation [6] [9].

Persistent ERK1/2 signaling drives tumorigenesis through multiple mechanisms:

  • Transcriptional Programming: Phosphorylated ERK1/2 translocates to the nucleus and activates transcription factors (e.g., c-Fos, c-Jun, c-Myc) that promote genes essential for cell cycle progression (e.g., Cyclin D1) [4] [9].
  • Cytoplasmic Signaling: ERK1/2 phosphorylates cytoplasmic substrates like p90RSK, enhancing protein synthesis, metabolism, and survival while inhibiting pro-apoptotic signals [4] [10].
  • Microenvironment Remodeling: ERK1/2 activation facilitates extracellular matrix degradation, angiogenesis, and metastatic dissemination [9].

Table 1: Prevalence of Oncogenic Mutations in MAPK Pathway Components Across Solid Tumors [6]

Tumor TypeRAS Mutation (%)BRAF Mutation (%)MEK Mutation (%)
Melanoma15–2950–603–8
Colorectal Cancer34.15–20<3
Low-Grade Serous Ovarian Cancer27–3633–50N/R
Non-Small Cell Lung Cancer12–304N/R
Thyroid Cancer9–2745–69N/R

Rationale for Dual-Mechanism ERK Inhibition in Resistance-Prone Cancers

Therapeutic targeting of upstream MAPK components (BRAF, MEK) has demonstrated clinical efficacy in BRAF-mutant malignancies. However, treatment is frequently limited by acquired and intrinsic resistance. Key resistance mechanisms include:

  • Reactivation of ERK Signaling: Feedback loops, RAF dimerization, or secondary mutations (e.g., MEK mutations, KRAS amplification) restore ERK1/2 phosphorylation despite upstream inhibition [1] [4].
  • Parallel Pathway Activation: Bypass tracks via RTKs or PI3K/AKT sustain survival signals independently of MAPK inhibition [1] [10].
  • Non-Genomic Adaptive Responses: Enhanced autophagic flux enables cancer cells to survive MAPK pathway suppression [1].

Dual-mechanism ERK inhibitors represent a strategic solution to these challenges. Unlike BRAF or MEK inhibitors, which primarily suppress pathway activation upstream of ERK, dual inhibitors like SCH900353 simultaneously:

  • Block Catalytic Activity: Inhibit ATP-binding to prevent phosphorylation of ERK1/2 substrates.
  • Suppress Pathway Feedback: Prevent ERK1/2 phosphorylation itself, disrupting positive feedback loops that sustain oncogenic signaling [4] [8] [10].

This approach theoretically suppresses both canonical pathway activity and escape mechanisms that reactivate ERK, making it effective against tumors resistant to BRAF/MEK inhibitors.

SCH900353 as a Paradigm Shift in Kinase-Targeted Therapeutics

SCH900353 (MK-8353) is an orally bioavailable, highly selective small-molecule inhibitor of ERK1 and ERK2 kinases. It represents a significant advancement in targeting the MAPK pathway due to its unique dual mechanism and pharmacokinetic profile [3] [7] [8]:

  • Potency and Selectivity: Exhibits IC₅₀ values of 23.0 nM (ERK1) and 8.8 nM (ERK2). Screening against a 227-kinase panel revealed >50% inhibition of only three off-target kinases (CLK2, FLT4, Aurora B) at 1 µM, and <35% inhibition for all others at 0.1 µM [3] [7].
  • Dual Mechanism: Reduces both phospho-ERK1/2 (pERK) and phospho-RSK levels in cancer cells, indicating suppression of both kinase activity and upstream pathway feedback [8].
  • Chemical Properties: Molecular weight = 691.84 g/mol; Formula = C₃₇H₄₁N₉O₃S; XLogP = 5.1. The structure features a pyrrolidine carboxamide core critical for ATP-competitive binding and a methylthio group enhancing cellular penetration [3] [8].

Table 2: In Vitro Antiproliferative Activity of SCH900353 in BRAF/RAS-Mutant Cell Lines [3] [7]

Cell LineTumor TypeMutation StatusIC₅₀ (nM)
Colo-205Colon AdenocarcinomaBRAF V600E19
Malme-3MMelanomaBRAF V600E21
A2058MelanomaBRAF V600D/V600E371
SK-MEL-28MelanomaBRAF V600ENot reported
NCI-H292Lung MucinoepidermoidRAS Mutation130
A-549NSCLCKRAS G12S230
8505CAnaplastic ThyroidBRAF V600E210
SW-626Ovarian AdenocarcinomaBRAF Mutation108

Preclinical studies demonstrated that SCH900353 (60 mg/kg orally, twice daily) induced ≥50% tumor growth inhibition or regression in 83% of xenograft models, including BRAF-mutant (Colo-205, SK-MEL-28) and RAS-mutant (Calu-6, MIA PaCa-2) tumors [7] [8]. This broad activity profile positions SCH900353 as a promising therapeutic option for cancers resistant to first-generation MAPK inhibitors. Clinically, SCH900353 has progressed to Phase I evaluation (NCT01358331) as a single agent in advanced solid tumors and is under investigation in combination with the PD-1 inhibitor pembrolizumab (NCT02972034) for advanced colorectal cancer [8]. Its development marks a shift toward targeting terminal effectors to overcome the adaptability of cancer signaling networks.

Properties

Product Name

SCH900353

Molecular Formula

C14H16N2O4

Synonyms

SCH900353; SCH-900353; SCH 900353; MK-8353; MK 8353; MK8353.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.